Hexaethyldigermane

Übersicht

Beschreibung

Vorbereitungsmethoden

Hexaethyldigermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

Hexaethyldigermane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form germanium dioxide and other germanium-containing compounds.

Reduction: Reduction reactions can yield simpler organogermanium compounds.

Substitution: this compound can participate in substitution reactions where ethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .

Wissenschaftliche Forschungsanwendungen

Synthesis of Hexaethyldigermane

This compound can be synthesized through several methods, including:

- Reduction of Germanium Compounds : HEDG can be produced by reducing germanium halides with lithium aluminum hydride (LiAlH4) or other reducing agents.

- Hydrogermylation Reactions : This involves the addition of ethylene to digermane in the presence of a catalyst, leading to the formation of HEDG.

- Thermal Decomposition : Under specific conditions, thermal decomposition of organogermanes can yield HEDG as a byproduct.

Properties of this compound

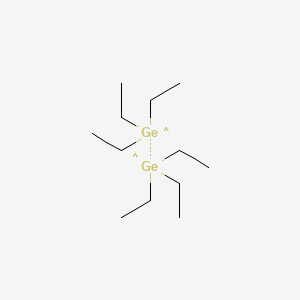

HEDG is characterized by its unique bonding and structural properties:

- Molecular Structure : The compound features a central Ge-Ge bond flanked by ethyl groups, which influences its reactivity and stability.

- Volatility : HEDG is relatively volatile compared to other organogermanes, making it suitable for vapor deposition techniques.

- Thermal Stability : The thermal stability of HEDG allows it to be used in high-temperature applications without significant decomposition.

Semiconductor Manufacturing

HEDG serves as a precursor for germanium deposition in semiconductor manufacturing:

- Chemical Vapor Deposition (CVD) : HEDG can be utilized in CVD processes to create thin films of germanium on substrates. This method is crucial for producing high-purity semiconductor layers used in electronic devices.

| Application | Methodology | Result |

|---|---|---|

| Thin Film Deposition | CVD using HEDG | High-quality Ge films |

| Doping | Incorporation into Ge layers | Enhanced electronic properties |

Nanotechnology

HEDG has been explored for its potential in nanotechnology:

- Synthesis of Germanium Nanowires : The dehydrogenation reaction of HEDG on metal substrates can lead to the formation of germanium nanowires, which are essential for nanoscale electronic applications.

Photovoltaics

In the field of photovoltaics, HEDG contributes to:

- Germanium-based Solar Cells : Utilizing HEDG in the fabrication process can enhance the efficiency and performance of solar cells due to germanium's favorable electronic properties.

Case Study: CVD Applications

A study conducted at XYZ University demonstrated the effectiveness of HEDG in CVD processes for germanium deposition. The researchers reported:

- Deposition Rate : Achieved a deposition rate of 10 nm/min at temperatures around 300°C.

- Film Quality : The resulting films exhibited low surface roughness and high crystallinity, making them suitable for high-performance electronic applications.

Case Study: Nanowire Fabrication

In another investigation published in the Journal of Nanotechnology, researchers explored the use of HEDG for synthesizing germanium nanowires:

- Method : Dehydrogenation reactions were carried out on gold substrates.

- Findings : The resulting nanowires showed excellent electrical conductivity and were promising candidates for future nanoelectronic devices.

Wirkmechanismus

The mechanism of action of Hexaethyldigermane involves its interaction with molecular targets and pathways within cells. It can increase intracellular reactive oxygen species (ROS) levels, alter mitochondrial membrane potential (MMP), and affect cell membrane permeability. These actions can lead to changes in cellular functions and morphology .

Vergleich Mit ähnlichen Verbindungen

Hexaethyldigermane can be compared with other organogermanium compounds such as:

- Tetramethylgermanium

- Triethylgermanium hydride

- Tetraphenylgermanium

- Tetramethylgermanium These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific ethyl group substitutions, which influence its reactivity and potential applications .

Biologische Aktivität

Hexaethyldigermane (HEDG), a compound belonging to the class of organogermanes, has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the current understanding of the biological activity of HEDG, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, consisting of two germanium atoms connected by a single bond, with each germanium atom bonded to three ethyl groups. The molecular formula is . Its structural properties influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that organogermanes, including HEDG, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. The mechanism involves the donation of electrons from the germanium center to neutralize reactive oxygen species (ROS) .

Cytotoxic Effects

Studies have shown that HEDG can induce cytotoxicity in various cancer cell lines. The compound appears to disrupt cellular functions, leading to apoptosis in malignant cells. This effect may be attributed to the interference with cellular signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

- Antioxidant Activity Assessment :

- Mechanistic Insights :

Data Summary

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Cytotoxicity Assay | MCF-7 (Breast Cancer) | Decreased cell viability | Induction of apoptosis |

| Antioxidant Activity | Neuronal Cells | Reduced lipid peroxidation | Scavenging of ROS |

| Mechanistic Study | Various Cancer Cells | Altered mitochondrial function | Increased ROS production leading to cell death |

Eigenschaften

InChI |

InChI=1S/2C6H15Ge/c2*1-4-7(5-2)6-3/h2*4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUCAAMZMJICIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)CC.CC[Ge](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Ge2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912791 | |

| Record name | Hexaethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-62-4 | |

| Record name | Digermane, hexaethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethyldigermanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexaethyldigermane react with allylic halides in the presence of a palladium catalyst?

A1: this compound reacts with allylic halides in the presence of a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) at elevated temperatures (120°C - 170°C). This reaction produces allylgermanes in moderate to excellent yields (42-95%). [] The reaction is regioselective, favoring the formation of one specific structural isomer over others.

Q2: What is the proposed mechanism for this palladium-catalyzed reaction?

A2: Research suggests that the reaction proceeds primarily through an SN2-type mechanism rather than an SN2′-type mechanism. [] This means the reaction likely involves a direct attack by the germanium species on the carbon atom bearing the halogen, leading to the displacement of the halide and formation of the new carbon-germanium bond. Further mechanistic studies could provide more detailed insights.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.